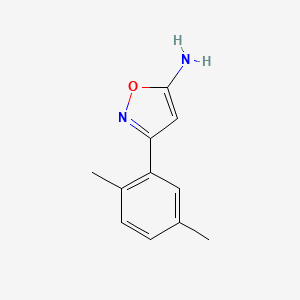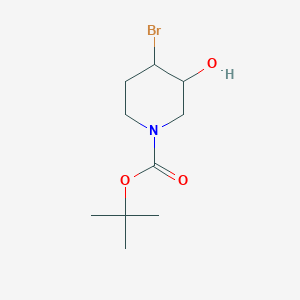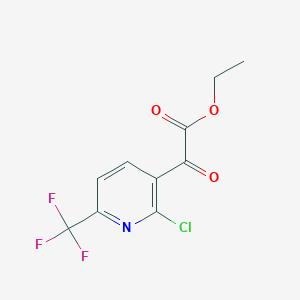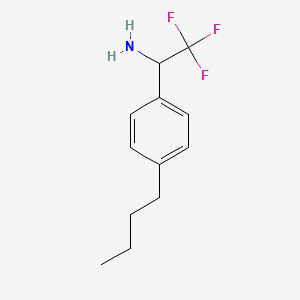![molecular formula C18H16N2S2 B12448972 N,N'-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine](/img/structure/B12448972.png)
N,N'-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is an organic compound characterized by its unique structure, which includes a thiophene ring and an imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 2-aminobenzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Research may focus on its mechanism of action and its effects on various biological pathways.
Industry
In the industrial sector, (E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(2-thienyl)-N-{2-[(E)-[(2-thienyl)methylidene]amino]phenyl}methanimine
- (E)-1-(3-methylthiophen-2-yl)-N-{2-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine
Uniqueness
(E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is unique due to the presence of the 5-methylthiophene moiety, which can influence its electronic properties and reactivity. This structural feature may confer distinct advantages in terms of stability and interaction with other molecules compared to similar compounds.
Propriétés
Formule moléculaire |
C18H16N2S2 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1-(5-methylthiophen-2-yl)-N-[2-[(5-methylthiophen-2-yl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C18H16N2S2/c1-13-7-9-15(21-13)11-19-17-5-3-4-6-18(17)20-12-16-10-8-14(2)22-16/h3-12H,1-2H3 |
Clé InChI |
ZFBFCMIJPAPZAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C=NC2=CC=CC=C2N=CC3=CC=C(S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide](/img/structure/B12448892.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12448899.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B12448904.png)

![7,7-Dimethyl-5-oxo-2-[(3-oxo-3-phenylpropyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12448921.png)

![N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12448935.png)

![4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12448951.png)
![N-(3-chloro-2-methylphenyl)-4-{2-[(3-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12448955.png)

![3-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B12448957.png)

![3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B12448962.png)
